molecular formula C17H11Cl3O3 B2560690 Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate CAS No. 1706457-64-8

Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate

Cat. No. B2560690
CAS RN: 1706457-64-8
M. Wt: 369.62
InChI Key: JYFUHJDIDJTQLV-UHFFFAOYSA-N
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Description

“Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate” is a complex organic compound. It contains a propynyl group (a carbon chain with a triple bond), a benzoate ester group, and multiple chloro substituents. The presence of these functional groups suggests that this compound could be involved in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a propynyl group with a benzoate ester precursor. The chloro substituents could be introduced through halogenation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triple bond in the propynyl group could impart linear geometry to that part of the molecule. The benzene ring in the benzoate group would have a planar geometry .


Chemical Reactions Analysis

The propynyl group in this compound could potentially undergo addition reactions due to the presence of the triple bond. The benzoate ester group could participate in esterification or hydrolysis reactions. The chloro substituents could be replaced in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a triple bond could affect its reactivity, and the chloro substituents could influence its polarity .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it’s used as a reactant in a chemical reaction, its mechanism of action would involve the breaking and forming of chemical bonds .

Safety and Hazards

As with any chemical compound, handling “Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions for this compound could involve exploring its reactivity, studying its potential applications, and developing more efficient synthesis methods .

properties

IUPAC Name

prop-2-ynyl 3-chloro-4-[(2,4-dichlorophenyl)methoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3O3/c1-2-7-22-17(21)11-4-6-16(15(20)8-11)23-10-12-3-5-13(18)9-14(12)19/h1,3-6,8-9H,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFUHJDIDJTQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C1=CC(=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate

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